molecular formula C16H12F2N2O3S B2878682 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 868368-65-4

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2878682
CAS No.: 868368-65-4
M. Wt: 350.34
InChI Key: PTRFHUWLYACPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the coupling of 4,6-difluorobenzo[d]thiazole with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or proteins essential for the survival and proliferation of microbial or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide
  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of fluorine atoms and methoxy groups, which enhance its biological activity and stability. The presence of fluorine atoms can increase the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-22-11-4-3-8(5-12(11)23-2)15(21)20-16-19-14-10(18)6-9(17)7-13(14)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRFHUWLYACPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.